molecular formula C12H16ClFN2 B12076739 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine

Cat. No.: B12076739
M. Wt: 242.72 g/mol
InChI Key: VYFQPYRYGNABJO-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is a chemical compound with the molecular formula C12H16ClFN2 and a molecular weight of 242.72 g/mol . This compound features a piperidine ring substituted with a 2-chloro-5-fluorobenzyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cyclization: Catalysts like palladium or rhodium complexes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce N-oxides .

Scientific Research Applications

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chloro-3-fluorobenzyl)piperidin-3-amine
  • 1-(4-Fluorobenzyl)piperidin-4-amine
  • 1-(2-Chloro-5-fluorobenzyl)piperidin-4-amine

Uniqueness: 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the benzyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

1-[(2-chloro-5-fluorophenyl)methyl]piperidin-3-amine

InChI

InChI=1S/C12H16ClFN2/c13-12-4-3-10(14)6-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2

InChI Key

VYFQPYRYGNABJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)Cl)N

Origin of Product

United States

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